tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOEDXSMUQCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404555 | |
| Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18605-26-0 | |
| Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Protection of the Amine
The amine group of 3-aminopropanoic acid is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This method employs a biphasic system (water and dichloromethane) with sodium bicarbonate to neutralize HCl byproducts.
Typical Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)
-
Temperature : 0–25°C
-
Yield : 85–92%
tert-Butyl Esterification
The Cbz-protected carboxylic acid undergoes esterification with tert-butanol. Two prevalent methods are employed:
Acid-Catalyzed Fischer Esterification
Conditions :
Steglich Esterification
Conditions :
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC)
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Catalyst : 4-Dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane
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Temperature : 0–25°C
-
Reaction Time : 4–6 hours
Industrial-Scale Production
Continuous Flow Microreactor Systems
Flow chemistry enhances scalability and reduces side reactions. Key parameters include:
Purification and Isolation
Post-reaction purification involves:
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Solvent Extraction : Partitioning between ethyl acetate and brine.
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Desiccation : Anhydrous sodium sulfate (Na₂SO₄).
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Crystallization : Anti-solvent addition (hexane or heptane) at 0–5°C.
Optimization and Troubleshooting
Reaction Parameter Impact
| Parameter | Effect on Yield/Purity | Optimal Range |
|---|---|---|
| Temperature | Higher temps accelerate esterification but risk racemization | 0–25°C (Steglich), 80°C (Fischer) |
| Solvent Polarity | Polar aprotic solvents improve DCC solubility | DCM or THF |
| Base Strength | Strong bases (NaOH) hydrolyze esters; weak bases (NaHCO₃) preferred | pH 8–9 |
Common Side Reactions and Mitigation
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Racemization : Minimized by low-temperature Steglich conditions.
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Ester Hydrolysis : Avoid aqueous workup at pH >10.
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DCC Byproducts : Removed via filtration or aqueous washes.
Case Study: Patent WO2012117417A1
A patented method for analogous tert-butyl esters highlights:
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Benzylation : Sodium hydride (NaH) in THF at 0–35°C.
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Yield Improvement : 92% via anti-solvent crystallization with heptane.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Esterification | 70–78 | 85–90 | Moderate | High |
| Steglich Esterification | 88–95 | 95–99 | High | Moderate |
| Flow Reactor | 90–95 | 98–99 | Industrial | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid derivative .
Comparison with Similar Compounds
tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate (CAS 185564-14-1)
- Structure: Differs by an additional amino group at position 2 and R-configuration.
- Molecular Formula : C₁₅H₂₂N₂O₄ (MW 294.35) .
- Properties : Requires refrigeration (2–8°C) for storage, indicating reduced stability compared to the parent compound .
- Hazards: Exhibits distinct toxicity (H302, H312, H332) due to the free amino group, unlike the parent compound’s primary hazards (H302, H315, H319) .
Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 35)
- Structure : Replaces tert-butyl ester with methyl ester and introduces a hydrophobic 4-(tert-butyl)phenyl substituent.
- Synthesis : Prepared via thianthrenium-mediated coupling (38% yield), lower than the parent compound’s optimized synthesis .
- Applications : Enhanced lipophilicity may improve membrane permeability in drug candidates .
tert-Butyl 3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate (CAS 95319-02-1)
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS 130539-03-6)
- Structure : Benzyl ester with a carbamoyl group, altering solubility and reactivity.
- Applications : Intermediate in urea-linked peptides or prodrugs .
Comparative Data Tables
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | MW | Storage Conditions | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 3-(((Cbz)amino)propanoate | C₁₅H₂₁NO₄ | 279.33 | Room Temperature | Cbz, tert-butyl ester |
| (R)-3-amino-2-(Cbz-amino)propanoate | C₁₅H₂₂N₂O₄ | 294.35 | 2–8°C | Cbz, tert-butyl ester, free NH₂ |
| Methyl 2-(Cbz-amino)-3-(4-tBu-Ph)propanoate | C₂₂H₂₈NO₄ | 370.47 | Not reported | Cbz, methyl ester, 4-tBu-Ph |
Key Research Findings
Stability and Reactivity : The parent compound’s tert-butyl ester provides superior stability over methyl or benzyl esters, which require milder deprotection conditions .
Stereochemical Impact : The R-isomer (CAS 185564-14-1) shows distinct NMR shifts (e.g., δ 38.1–39.1 in ¹³C NMR) due to configuration-dependent steric effects .
Toxicity Profiles: Free amino groups (e.g., in CAS 185564-14-1) introduce inhalation and dermal hazards absent in the parent compound .
Biological Activity
Introduction
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, with the CAS number 18605-26-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- IUPAC Name : tert-butyl 3-{[(benzyloxy)carbonyl]amino}propanoate
- Physical Form : Solid, typically stored at room temperature in a dry environment.
The compound exhibits its biological activity primarily through modulation of cellular pathways associated with neuroprotection and anti-cancer effects. The benzyloxycarbonyl (Cbz) group enhances the compound's ability to interact with biological targets, potentially influencing pathways involved in apoptosis and cellular proliferation.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. For instance, a series of amino acid derivatives, including this compound, were evaluated for their neuroprotective effects against oxidative stress induced by tert-butyl hydroperoxide in SH-SY5Y neuroblastoma cells. The results indicated:
- EC50 Values : The compound demonstrated significant protective effects with an EC50 value lower than that of standard neuroprotective drugs such as edaravone.
| Compound | EC50 (µM) |
|---|---|
| This compound | 4.31 |
| Edaravone | 5.62 |
| Baicalein | 24.77 |
These findings suggest that the compound may enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has also been explored, particularly regarding its effects on PI3-kinase signaling pathways. Inhibition of these pathways is crucial for preventing tumor cell proliferation and metastasis. Research indicates that derivatives similar to this compound exhibit selective inhibition of Class I PI3-kinase enzymes, which are often dysregulated in various cancers.
Case Studies
-
Neuroprotection Study :
- Objective : Evaluate the neuroprotective effects against oxidative stress.
- Methodology : SH-SY5Y cells were treated with tert-butyl hydroperoxide and various concentrations of the compound.
- Results : Significant reduction in cell death was observed, correlating with lower EC50 values compared to control compounds.
-
Cancer Cell Proliferation Study :
- Objective : Assess the impact on cancer cell lines.
- Methodology : Various cancer cell lines were treated with the compound to determine its effect on cell viability and proliferation.
- Results : The compound showed promising results in inhibiting cell growth, particularly in breast cancer cell lines.
Q & A
Q. Can machine learning predict novel derivatives or reaction pathways for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
